molecular formula C20H38O5 B13972541 3-Hydroxy-3-pentadecylpentanedioic acid CAS No. 52939-64-7

3-Hydroxy-3-pentadecylpentanedioic acid

Cat. No.: B13972541
CAS No.: 52939-64-7
M. Wt: 358.5 g/mol
InChI Key: XIMVZSLUNQIRJQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-pentadecylpentanedioic acid is a branched hydroxy dicarboxylic acid characterized by a pentanedioic acid backbone (HOOC-CH2-C(OH)(C15H31)-CH2-COOH). Its structure features a hydroxyl group and a long pentadecyl (C15) alkyl chain at the third carbon, distinguishing it from simpler hydroxy acids like 3-hydroxypropionic acid (3-HP) . The extended alkyl chain in this compound likely enhances lipophilicity, making it suitable for surfactant or lipid-based formulations .

Properties

CAS No.

52939-64-7

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

3-hydroxy-3-pentadecylpentanedioic acid

InChI

InChI=1S/C20H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25,16-18(21)22)17-19(23)24/h25H,2-17H2,1H3,(H,21,22)(H,23,24)

InChI Key

XIMVZSLUNQIRJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)O)(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentadecyl-3-hydroxyglutaric acid typically involves the use of hydrogenated cardanol as a starting material. The synthetic steps are summarized as follows:

Industrial Production Methods

Industrial production of 3-Pentadecyl-3-hydroxyglutaric acid may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Pentadecyl-3-hydroxyglutaric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-pentadecyl-3-ketoglutaric acid, while reduction may produce 3-pentadecyl-3-hydroxyglutaric alcohol.

Scientific Research Applications

3-Pentadecyl-3-hydroxyglutaric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pentadecyl-3-hydroxyglutaric acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties emerge when compared to analogs with varying substituents or chain lengths. Key comparisons include:

Substituent Effects: 3-Hydroxy-3-(methoxycarbonyl)pentanedioic Acid (CAS 26163-65-5)

  • Structure : Shares the pentanedioic acid backbone but replaces the pentadecyl group with a methoxycarbonyl (-OCOCH3) group .
  • Properties :
    • The electron-withdrawing methoxycarbonyl group increases acidity compared to the alkyl-substituted compound.
    • Lower molecular weight (218.16 g/mol vs. ~358.52 g/mol) reduces hydrophobicity, favoring aqueous solubility .
  • Applications : Likely used in esterification reactions or as a chelating agent due to its polar substituent.

Chain Length Variation: 3-Decyl-3-hydroxypentanedioic Acid (CAS 30403-47-5)

  • Structure : Features a decyl (C10) chain instead of pentadecyl (C15) .
  • Properties :
    • Shorter chain reduces molecular weight (288.38 g/mol vs. 358.52 g/mol) and melting point.
    • Intermediate lipophilicity balances solubility in organic and aqueous media, unlike the highly hydrophobic C15 analog .
  • Applications: Potential use in peptide modification or drug delivery systems where moderate lipophilicity is required .

Positional Isomerism: 3-Hydroxy-2-methylpentanoic Acid

  • Structure: A monocarboxylic acid with a methyl group at the second carbon, lacking the dicarboxylic acid backbone .
  • Properties :
    • Smaller size (132.16 g/mol) and single carboxylic group limit its utility in polymerization reactions.
    • Higher water solubility due to reduced steric hindrance and polarity .
  • Applications : Primarily used in flavoring agents or as a metabolic intermediate.

Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties
3-Hydroxy-3-pentadecylpentanedioic acid Not reported C20H38O5 358.52 g/mol C15H31 (pentadecyl) High lipophilicity, low solubility
3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid 26163-65-5 C8H10O7 218.16 g/mol -OCOCH3 Polar, acidic, moderate solubility
3-Decyl-3-hydroxypentanedioic acid 30403-47-5 C15H28O5 288.38 g/mol C10H21 (decyl) Balanced solubility, intermediate MW
3-Hydroxy-2-methylpentanoic acid 13258-72-3 C6H12O3 132.16 g/mol -CH3 (methyl) High solubility, low MW

Biological Activity

3-Hydroxy-3-pentadecylpentanedioic acid (CAS No. 52939-64-7) is a fatty acid derivative that has garnered interest in various fields of biological research. This compound is characterized by its long carbon chain, which influences its biological properties and potential applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

The molecular formula of this compound is C17H34O4, with a molecular weight of 302.45 g/mol. The structure features a hydroxyl group and two carboxylic acid groups, contributing to its amphiphilic nature, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H34O4
Molecular Weight302.45 g/mol
IUPAC NameThis compound
CAS Number52939-64-7

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various biochemical pathways. Its long hydrophobic tail allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Key Mechanisms:

  • Membrane Interaction: The compound's hydrophobic properties enable it to interact with phospholipid bilayers, potentially altering membrane dynamics and influencing cellular signaling pathways.
  • Enzyme Modulation: It may act as a substrate or inhibitor for specific enzymes involved in fatty acid metabolism, thereby affecting metabolic pathways related to energy production and storage.

Case Studies

  • Anti-inflammatory Effects: A study explored the anti-inflammatory properties of fatty acid derivatives, including this compound. Results indicated that the compound reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity: Research demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption, leading to cell lysis.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Metabolic Regulation: Investigations into its role in metabolic disorders revealed that it could enhance insulin sensitivity in adipocytes, making it a candidate for diabetes management.
  • Neuroprotective Effects: Preliminary findings suggest that the compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, indicating its potential in neurodegenerative disease treatment.

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